3-(3-Chlorophenyl)-7-methoxychromen-2-one
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Overview
Description
3-(3-Chlorophenyl)-7-methoxychromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features a chlorophenyl group at the 3-position and a methoxy group at the 7-position of the chromen-2-one core structure
Scientific Research Applications
3-(3-Chlorophenyl)-7-methoxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety and hazards associated with “3-(3-Chlorophenyl)-7-methoxychromen-2-one” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures. For related compounds, hazards may include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or inhaled .
Future Directions
The future research directions for “3-(3-Chlorophenyl)-7-methoxychromen-2-one” could involve studying its synthesis, reactivity, potential biological activity, and safety profile. Given the interest in chromenone derivatives in medicinal chemistry, this compound could be of interest for further study .
Mechanism of Action
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to interact with the electron transport chain in mitochondria .
Mode of Action
Cccp, a related compound, acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This action essentially reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Cccp is known to disrupt oxidative phosphorylation, a crucial biochemical pathway involved in energy production .
Pharmacokinetics
Related compounds are known to undergo metabolism in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.
Result of Action
Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-methoxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylboronic acid and 7-methoxychromone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chlorophenylboronic acid with 7-methoxychromone.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-2-ones.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-(3-Chlorophenyl)-7-methoxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methoxy group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYBOTVXUOCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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